molecular formula C27H27N5O3 B1684472 CP-724714 CAS No. 383432-38-0

CP-724714

Cat. No.: B1684472
CAS No.: 383432-38-0
M. Wt: 469.5 g/mol
InChI Key: LLVZBTWPGQVVLW-SNAWJCMRSA-N
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Description

CP-724714 is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a quinazoline core, a pyridine ring, and a methoxy group, making it a subject of interest in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

CP-724714 is a potent, selective, and orally active inhibitor of the ErbB2 (HER2) tyrosine kinase . The primary target of this compound is the ErbB2 receptor, a member of the human epidermal growth factor (EGFR) family .

Mode of Action

This compound interacts with its target, the ErbB2 receptor, by inhibiting its autophosphorylation . This inhibition disrupts the receptor’s signaling, which is crucial for mediating the survival, proliferation, and differentiation of normal cells .

Biochemical Pathways

The inhibition of the ErbB2 receptor by this compound affects the Ras-Raf-Mek-Erk signaling pathway . This pathway is involved in cell cycle progression and growth. By inhibiting this pathway, this compound can induce G1 cell cycle arrest and a marked reduction in S-phase cells .

Pharmacokinetics

This compound exhibits linear single-dose and multiple-dose pharmacokinetics . The compound was discontinued from clinical development due to unexpected hepatotoxicity . Significant correlations were observed for body size and oral clearance (CL/ F) and oral steady-state volume of distribution (Vdss / F) .

Result of Action

This compound’s action results in the inhibition of tumor growth. In vitro studies have shown that this compound is selective for inhibiting the growth of HER2-driven cell lines . Despite extensive prior treatment, 29% of patients had stable disease .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s overall health status. For instance, the compound’s hepatotoxicity could be exacerbated by the presence of other hepatotoxic drugs or liver disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-724714 typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step involves the coupling of the quinazoline core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.

    Final Coupling and Acetylation: The final step involves coupling the intermediate with an appropriate acetamide derivative under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

CP-724714 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and various alkyl halides.

Major Products Formed

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Various alkylated and arylated derivatives.

Scientific Research Applications

CP-724714 has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used in cancer treatment.

    Erlotinib: A similar compound with a quinazoline core, used as an anticancer agent.

    Lapatinib: Contains a quinazoline core and is used in the treatment of breast cancer.

Uniqueness

CP-724714 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVZBTWPGQVVLW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026009
Record name 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845680-17-3, 383432-38-0, 537705-08-1
Record name CP 724714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845680173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-724714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383432380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-724714
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-724714
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I05QZ0S4V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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